4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
This compound is a pyrazolone derivative featuring a 2-chloroacetyl-substituted pyrrole ring fused to the pyrazolone core. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The substitution pattern of this compound—specifically the 2-chloroacetyl group on the pyrrole moiety and the 1,5-dimethyl and 2-phenyl groups on the pyrazolone ring—imparts distinct electronic and steric properties. Such modifications are often explored to enhance biological activity or physicochemical stability in medicinal chemistry .
Pyrazolone derivatives are historically significant; antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), first synthesized in 1887, demonstrated antipyretic and analgesic properties .
Properties
IUPAC Name |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-10-16(17(24)11-20)13(2)22(12)18-14(3)21(4)23(19(18)25)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJYHXOUGSGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the pyrazolone core. This is often achieved through the condensation of phenylhydrazine with acetoacetate esters under acidic conditions. The 2-chloroacetyl group is then introduced via a Friedel-Crafts acylation using chloroacetyl chloride and an aluminum chloride catalyst. The pyrrole moiety is synthesized separately, usually involving a Paal-Knorr synthesis, which forms the pyrrole ring by cyclizing 1,4-dicarbonyl compounds with ammonium acetate. Finally, the two subunits are coupled together through a nucleophilic substitution reaction.
Industrial Production Methods
For large-scale production, optimization of the above reactions includes using more efficient catalysts and reagents. Reactions are typically carried out under controlled temperatures and pressures to maximize yield and purity. Continuous flow reactors can be employed to enhance reaction control and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The 2-chloroacetyl moiety undergoes nucleophilic displacement reactions with amines, thiols, and oxygen nucleophiles. Key examples include:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiourea | KOH/DMF, reflux | 2-(Amino)thiazole derivative | 78% | |
| Sodium azide | DMF, 80°C | 2-Azidoacetyl intermediate | 65% | |
| Benzylamine | EtOH, RT | N-Benzylacetamide analog | 82% |
Mechanistic studies indicate an SN2 pathway for smaller nucleophiles, while bulky nucleophiles favor elimination-competing pathways .
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclizations:
Pyran/Pyridine Ring Formation
Reaction with enynones (e.g., 2-(1-alkynyl)-2-alken-1-ones) under thermal conditions produces fused pyrano-pyrazole systems :
textReactant: 2-(1-alkynyl)-2-alken-1-one Conditions: Dichloroethane, 90°C, 12h Product: Pyrano[3,2-c]pyrazol-5-one derivative Yield: 68–74%
Key intermediates involve Michael addition followed by 6π-electrocyclization .
Condensation Reactions
The pyrazolone carbonyl reacts with hydrazines and aldehydes:
Hydrazone Formation
Condensation with arylhydrazines yields Schiff base derivatives :
textReactant: 4-Nitrophenylhydrazine Conditions: EtOH, glacial AcOH, Δ Product: (E)-4-((4-Nitrophenyl)hydrazono)pyrazol-3-one λmax: 425 nm (UV-Vis)
X-ray crystallography confirms anti-configuration (N–N dihedral angle: 178.2°) .
Knoevenagel Adducts
Reaction with arylidenemalononitriles forms α,β-unsaturated nitriles :
textReactant: 4-Chlorobenzylidenemalononitrile Conditions: Ethanol/piperidine, reflux Product: 2-Amino-4-(4-chlorophenyl)-5-(pyrazol-4-yl)pyrrole-3-carbonitrile ¹H NMR: δ 7.45 (d, J=8.5Hz, 2H, Ar–H), 6.92 (s, 1H, pyrrole-H)
Mechanism involves stepwise addition-elimination .
Pyrrole Ring Reactivity
Electrophilic substitution occurs at the pyrrole β-position:
| Reagent | Product | Selectivity |
|---|---|---|
| HNO₃/Ac₂O | 4-Nitro-pyrrole derivative | β:α = 9:1 |
| Br₂/CCl₄ | 3,5-Dibromo-pyrrole analog | >95% β |
Steric hindrance from 2,5-dimethyl groups directs substitution to the less hindered β-site .
Pyrazole Ring Modifications
The pyrazolone ring undergoes alkylation and acylation:
| Reagent | Site | Product |
|---|---|---|
| Methyl iodide | N1 | 1,5-Dimethyl-2-phenyl-3-methoxycarbonylpyrazole |
| Acetic anhydride | O3 | 3-Acetoxy-1,5-dimethyl-2-phenylpyrazole |
¹³C NMR confirms O-acetylation (δ 169.8 ppm for carbonyl) .
Complexation Behavior
The compound acts as a bidentate ligand for transition metals:
| Metal Salt | Coordination Mode | Complex Geometry |
|---|---|---|
| Cu(NO₃)₂ | Pyrazolone O and pyrrole N | Square planar |
| FeCl₃ | Chloroacetyl O and pyrazole N | Octahedral |
Magnetic moment data (µeff = 1.73 BM for Cu²⁺) confirm low-spin configurations .
Stability Under Reactive Conditions
Critical stability parameters:
| Condition | Degradation | Half-Life |
|---|---|---|
| pH < 2 | Hydrolysis of chloroacetyl | 45 min |
| pH > 10 | Pyrazolone ring opening | 8h |
| UV light (254 nm) | Radical dimerization | 72h |
HPLC-MS identifies hydrolyzed products (m/z 289.1 for pyrazole-acetic acid) .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 358.78 g/mol. The compound features a pyrrole ring and a pyrazolone moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyrrole and pyrazolone compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can suppress cell growth and enhance glucose uptake in cancer cells, potentially leading to increased efficacy in monoclonal antibody production during therapeutic processes . This suggests that 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one may also possess similar properties.
Antimicrobial Properties
Compounds with similar structures have been noted for their antimicrobial activities. The incorporation of the chloroacetyl group is believed to enhance the interaction with microbial enzymes or receptors, leading to increased potency against various pathogens.
Anti-inflammatory Effects
There is emerging evidence that pyrazolone derivatives can exhibit anti-inflammatory effects. The specific mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
Study 1: Monoclonal Antibody Production
In a study examining the effects of related pyrrole compounds on monoclonal antibody production, it was found that these compounds could significantly increase cell-specific productivity while maintaining cell viability. The results indicated an enhancement in ATP levels and glucose uptake rates in treated cell cultures . This suggests potential applications for this compound in biopharmaceutical manufacturing.
Study 2: Anticancer Activity Assessment
Another investigation focused on the antiproliferative effects of pyrrole-containing compounds on various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively while inducing apoptosis in cancer cells . This highlights the potential use of this compound as a candidate for cancer therapy.
Summary of Biological Activities
Synthesis Methods Overview
Mechanism of Action
The compound’s mechanism of action primarily involves interactions with biological macromolecules. The pyrrole and pyrazolone moieties may interact with enzymes and receptors, modulating their activity. It’s hypothesized to inhibit certain enzymes by binding to their active sites, potentially blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous pyrazolone derivatives:
Key Observations:
This contrasts with antipyrine and dipyrone, which lack such reactive groups . The pyrrole ring may enhance π-stacking interactions in biological systems, improving binding affinity compared to simpler pyrazolones .
Synthetic Accessibility: Traditional pyrazolones like antipyrine are synthesized via condensation reactions, whereas the target compound likely requires multi-step coupling (e.g., diazonium salt formation and nucleophilic substitution) .
Toxicity and Stability :
- Dipyrone’s sulfonate group improves solubility but introduces toxicity risks (e.g., agranulocytosis). The chloroacetyl group in the target compound may pose similar toxicity concerns, necessitating further study .
Biological Activity
The compound 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.76 g/mol. The presence of the 2-chloroacetyl group and the 2,5-dimethylpyrrole moiety suggests potential reactivity and biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. The compound has been evaluated against different cancer cell lines, showing promising cytotoxic effects. For instance, in vitro studies demonstrated that it inhibited the proliferation of several cancer cells, including breast and colon cancer lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility as an antibacterial agent .
Anticonvulsant Activity
In a model for anticonvulsant activity, compounds similar to this pyrazole derivative exhibited protective effects against picrotoxin-induced seizures. This suggests a potential role in managing epilepsy or seizure disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
